5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride
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Overview
Description
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is an organic compound that features a difluoromethyl group, a methoxy group, and a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride typically involves the introduction of the difluoromethyl group onto a benzene ring followed by sulfonylation. One common method is the reaction of 2-methoxybenzene with a difluoromethylating agent, such as difluoromethyl sulfone, under specific conditions to introduce the difluoromethyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The difluoromethyl group can participate in oxidation or reduction reactions under specific conditions.
Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Catalysts: Transition metal catalysts like palladium or nickel are often used in coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Complex Aromatic Compounds: Formed from coupling reactions.
Scientific Research Applications
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl chloride group.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride involves its reactive sulfonyl chloride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in modifying biomolecules or other organic compounds. The difluoromethyl group can also participate in hydrogen bonding, influencing the compound’s interactions with biological targets .
Comparison with Similar Compounds
Similar Compounds
- 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonamide
- 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonate
- 5-(Difluoromethyl)-2-methoxybenzene-1-sulfonic acid
Uniqueness
5-(Difluoromethyl)-2-methoxybenzene-1-sulfonyl chloride is unique due to its combination of a difluoromethyl group and a sulfonyl chloride group, which imparts distinct reactivity and potential for diverse applications.
Properties
Molecular Formula |
C8H7ClF2O3S |
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Molecular Weight |
256.65 g/mol |
IUPAC Name |
5-(difluoromethyl)-2-methoxybenzenesulfonyl chloride |
InChI |
InChI=1S/C8H7ClF2O3S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4,8H,1H3 |
InChI Key |
CCCKJOQHYVOEJO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)F)S(=O)(=O)Cl |
Origin of Product |
United States |
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